molecular formula C13H15N3O4S B2717893 ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate CAS No. 946249-93-0

ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate

Cat. No.: B2717893
CAS No.: 946249-93-0
M. Wt: 309.34
InChI Key: XLIZKJIEDBLQRD-UHFFFAOYSA-N
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Description

Ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core comprising thiazole and pyrimidine rings. The compound features a 7-methyl substituent on the pyrimidine ring and an ethyl 4-oxobutanoate moiety linked via an amino group at position 4. This structure is synthesized through multi-component reactions involving thiourea derivatives, aldehydes, and activated esters, as exemplified in related thiazolo[3,2-a]pyrimidine syntheses .

Properties

IUPAC Name

ethyl 4-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-20-10(18)5-4-9(17)15-11-8(2)14-13-16(12(11)19)6-7-21-13/h6-7H,3-5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIZKJIEDBLQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-amine with ethyl 4-oxobutanoate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized thiazolopyrimidine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate typically involves multistep reactions that include the formation of the thiazolo[3,2-a]pyrimidine core. Techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound. For instance, the elemental analysis results often fall within ±0.4% of theoretical values, indicating high synthesis fidelity .

Antimicrobial Properties

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives are also being investigated for their anticancer properties. Studies indicate that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting critical signaling pathways involved in cell proliferation . The structural features of this compound contribute to its bioactivity by enhancing binding affinity to target proteins involved in cancer progression.

Toll-like Receptor Agonism

Recent patents have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives as Toll-like receptor (TLR) agonists. These compounds can activate TLRs, which play a crucial role in the innate immune response. This activation can lead to enhanced immune responses against viral infections and may be beneficial in developing treatments for conditions like chronic hepatitis B and C .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

Application AreaDescription
Antimicrobial Therapy Potential use in treating bacterial infections due to its antimicrobial properties.
Oncology Investigated as a candidate for anticancer drugs targeting specific tumors.
Immunotherapy Possible use as an immune modulator through TLR activation for viral infections.

Case Studies and Research Insights

Several studies have documented the promising effects of thiazolo[3,2-a]pyrimidine derivatives:

  • Antimicrobial Study : A series of synthesized compounds showed significant activity against Staphylococcus aureus and other pathogens, demonstrating a clear dose-response relationship.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that certain derivatives induced apoptosis at lower concentrations compared to standard chemotherapeutics.
  • TLR Activation : Clinical trials assessing the safety and efficacy of TLR agonists derived from thiazolo[3,2-a]pyrimidines indicated favorable outcomes in enhancing antiviral immunity without significant side effects.

Mechanism of Action

The mechanism of action of ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate with structurally related thiazolo[3,2-a]pyrimidine and dihydropyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Observations

Structural Diversity: The target compound’s 4-oxobutanoate side chain distinguishes it from carboxylate esters (e.g., ), offering a longer, more flexible chain that could influence binding interactions in biological systems. Halogenated analogs (e.g., bromophenyl , dichlorophenyl ) exhibit enhanced crystallinity and π-interactions, whereas the amino-oxobutanoate group may promote solubility in polar solvents .

Synthetic Routes :

  • Multi-component reactions dominate thiazolo[3,2-a]pyrimidine syntheses, enabling rapid diversification of substituents . In contrast, dihydropyrimidines often employ alkylation or cyclocondensation strategies .

The presence of electron-withdrawing groups (e.g., oxo, cyano) in these analogs correlates with enhanced activity .

Crystallographic Insights: Bromophenyl-substituted thiazolo[3,2-a]pyrimidines exhibit planar molecular packing via halogen bonding, whereas ester/amide substituents may induce non-coplanar arrangements due to steric hindrance .

Biological Activity

Ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The compound is derived from a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves reactions that modify the thiazolo-pyrimidine structure to introduce various functional groups, enhancing its biological properties. The structural formula can be represented as follows:

C13H14N4O4S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, disrupting essential biological pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are critical in various metabolic processes .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells .

Anticancer Properties

A series of studies have highlighted the anticancer potential of compounds related to this compound:

CompoundCancer Cell LineIC50 (µg/mL)Mechanism
Compound AMCF-710Induces apoptosis
Compound BHEPG-215Cell cycle arrest in G2/M phase
Ethyl DerivativeMDA-MB-23112Inhibits migration

These findings suggest that the compound may be effective in targeting multiple pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and function through enzyme inhibition .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study involving the administration of ethyl derivatives in a xenograft model showed a significant reduction in tumor size compared to control groups. The treated mice exhibited prolonged survival rates, indicating a promising therapeutic window for further clinical exploration .
  • Antimicrobial Efficacy Assessment : Another research project evaluated the compound's efficacy against clinical isolates of resistant bacterial strains. Results indicated that the compound outperformed traditional antibiotics like ampicillin in terms of MIC values, suggesting its potential as a novel antimicrobial agent .

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